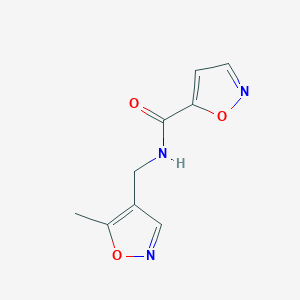
N-((5-methylisoxazol-4-yl)methyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . Isoxazole derivatives have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .
Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The synthetic and therapeutic expedition of isoxazole and its derivatives has been a focus of many research studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary greatly depending on the specific derivative and its structure .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Oxazole derivatives have been found to have antimicrobial properties. They can inhibit the growth of certain bacteria and fungi, making them potentially useful in the treatment of various infections .
Anticancer Activity
Some oxazole derivatives have shown anticancer properties. They can inhibit the growth of cancer cells, and could potentially be used in the development of new cancer treatments .
Anti-inflammatory Activity
Oxazole derivatives can also have anti-inflammatory effects. This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis .
Antidiabetic Activity
Some oxazole derivatives have been found to have antidiabetic properties. They could potentially be used in the management of diabetes .
Antiobesity Activity
Oxazole derivatives have also been found to have antiobesity properties. They could potentially be used in the treatment of obesity .
Antioxidant Activity
Oxazole derivatives can have antioxidant properties. Antioxidants help protect the body’s cells from damage by free radicals, potentially reducing the risk of various diseases .
Antitubercular Activity
Some oxazole derivatives have been found to have antitubercular properties. They could potentially be used in the treatment of tuberculosis .
Herbicidal Activity
Certain oxazole derivatives have shown herbicidal activities. They could potentially be used in the development of new herbicides .
Mecanismo De Acción
Target of Action
The compound N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide, also known as N-((5-methylisoxazol-4-yl)methyl)isoxazole-5-carboxamide, is a derivative of oxazole . Oxazole derivatives have been found to exhibit a wide spectrum of biological activities . .
Mode of Action
The mode of action of oxazole derivatives is often determined by their substitution patterns . These compounds can interact with various enzymes and receptors via numerous non-covalent interactions
Biochemical Pathways
Oxazole derivatives can affect various biochemical pathways due to their broad biological activities . They have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities
Result of Action
The result of the compound’s action would be determined by its interaction with its targets and the subsequent effects on the associated biochemical pathways. Given the broad biological activities associated with oxazole derivatives , the compound could potentially have diverse molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .
Propiedades
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-6-7(5-12-14-6)4-10-9(13)8-2-3-11-15-8/h2-3,5H,4H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTHCRWLRRCCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-methylisoxazol-4-yl)methyl)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2460963.png)

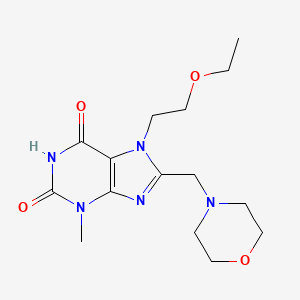
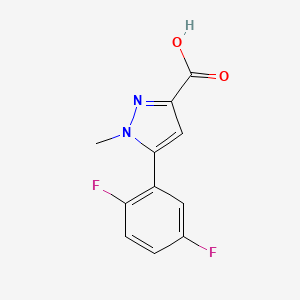
![(2Z)-N-(4-bromo-3-methylphenyl)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2460971.png)
![2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2460978.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2460979.png)
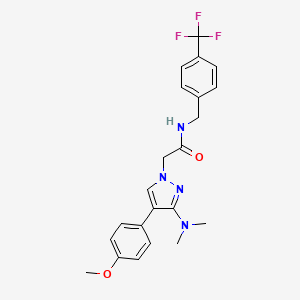
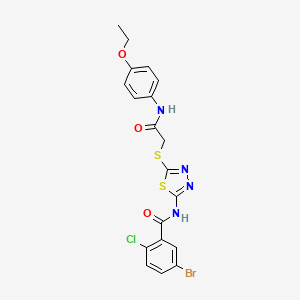
![3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2460982.png)
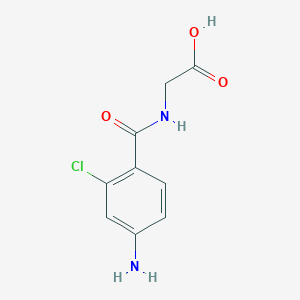
![2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460984.png)

